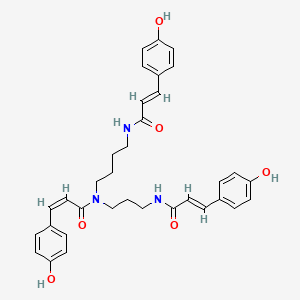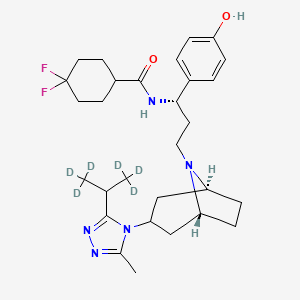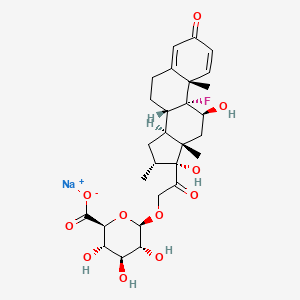![molecular formula C21H27NO4 B13446784 N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)
N-[(-)-Jasmonoyl]-(L)-phenlalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(-)-Jasmonoyl]-(L)-phenylalanine is a conjugate of jasmonic acid and the amino acid phenylalanine. This compound is a part of the jasmonate family, which are plant hormones involved in regulating various physiological processes, including growth, development, and stress responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(-)-Jasmonoyl]-(L)-phenylalanine typically involves the conjugation of jasmonic acid with L-phenylalanine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the reactants.
Industrial Production Methods
Industrial production of N-[(-)-Jasmonoyl]-(L)-phenylalanine may involve biotechnological approaches, such as using genetically modified microorganisms to produce jasmonic acid and phenylalanine, followed by enzymatic or chemical conjugation. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
化学反応の分析
Types of Reactions
N-[(-)-Jasmonoyl]-(L)-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the jasmonic acid moiety, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phenylalanine or jasmonic acid parts of the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced jasmonic acid conjugates.
科学的研究の応用
N-[(-)-Jasmonoyl]-(L)-phenylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and the reactivity of jasmonates.
Biology: The compound is studied for its role in plant physiology, particularly in stress responses and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of plant growth regulators and agricultural chemicals to enhance crop resistance to pests and environmental stress.
作用機序
N-[(-)-Jasmonoyl]-(L)-phenylalanine exerts its effects by interacting with specific receptors and signaling pathways in plants. The compound binds to jasmonate receptors, triggering a cascade of molecular events that lead to the activation of defense genes and the production of secondary metabolites. These processes enhance the plant’s ability to withstand biotic and abiotic stresses.
類似化合物との比較
Similar Compounds
Methyl jasmonate: Another jasmonate derivative with similar biological activities.
Jasmonic acid: The parent compound of N-[(-)-Jasmonoyl]-(L)-phenylalanine.
Salicylic acid: A plant hormone involved in defense responses, often compared with jasmonates.
Uniqueness
N-[(-)-Jasmonoyl]-(L)-phenylalanine is unique due to its specific conjugation of jasmonic acid and phenylalanine, which may confer distinct biological activities compared to other jasmonates. Its ability to modulate plant defense mechanisms and stress responses makes it a valuable compound for research and agricultural applications.
特性
分子式 |
C21H27NO4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(2S)-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H27NO4/c1-2-3-5-10-17-16(11-12-19(17)23)14-20(24)22-18(21(25)26)13-15-8-6-4-7-9-15/h3-9,16-18H,2,10-14H2,1H3,(H,22,24)(H,25,26)/b5-3-/t16-,17-,18-/m0/s1 |
InChIキー |
BYYWRCJZFSTRMQ-ONYWMEGZSA-N |
異性体SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)

![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)

![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)



